molecular formula C24H29N3O4S2 B2440306 4-(azepane-1-sulfonyl)-N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865162-38-5

4-(azepane-1-sulfonyl)-N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2440306
CAS No.: 865162-38-5
M. Wt: 487.63
InChI Key: REHNBSBXXHITPD-IZHYLOQSSA-N
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Description

4-(azepane-1-sulfonyl)-N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes an azepane ring, a sulfonyl group, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepane-1-sulfonyl)-N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, including the formation of the benzothiazole core, the introduction of the azepane ring, and the attachment of the sulfonyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(azepane-1-sulfonyl)-N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(azepane-1-sulfonyl)-N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound has shown potential as a probe for studying various biochemical pathways. Its ability to interact with specific biological targets makes it valuable for investigating cellular processes and mechanisms.

Medicine

In the field of medicine, this compound is being explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and neurodegenerative disorders.

Industry

In industrial applications, this compound is used in the development of new materials and products. Its unique properties make it suitable for use in various industrial processes, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(azepane-1-sulfonyl)-N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride
  • 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol
  • Benzo[f][1,2]thiazepine 1,1-dioxides

Uniqueness

Compared to similar compounds, 4-(azepane-1-sulfonyl)-N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S2/c1-2-31-18-17-27-21-9-5-6-10-22(21)32-24(27)25-23(28)19-11-13-20(14-12-19)33(29,30)26-15-7-3-4-8-16-26/h5-6,9-14H,2-4,7-8,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHNBSBXXHITPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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